molecular formula C13H14N2O3 B2860074 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 846562-87-6

1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B2860074
CAS RN: 846562-87-6
M. Wt: 246.266
InChI Key: ATPXZVQETNPJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 846562-87-6 . It has a molecular weight of 246.27 and its IUPAC name is 1-cyclopentyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Metabolic Processes

  • Benzodiazole derivatives like 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid play a role in metabolic processes. For instance, the metabolism of benzoic acid by bacteria involves intermediate compounds such as 3,5-Cyclohexadiene-1,2-Diol-1-Carboxylic Acid, which is enzymatically converted to catechol in various bacterial species (Reiner, 1971).

Chemical Synthesis and Reactivity

  • The compound's reactivity in chemical synthesis is highlighted in studies such as the cyclocondensation reactions of amino thiophenols with 1,2-biselectrophiles leading to the formation of benzothiazole-2-carboxylates (Dhameliya et al., 2017).
  • Another study demonstrates the synthesis of 2,5-substituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping, emphasizing the compound's utility in synthesizing diverse heterocyclic structures (Kelarev et al., 2012).

Pharmacological Applications

  • In pharmacology, benzodiazole derivatives have been used in the synthesis of compounds with potential antiallergic activity, such as the study on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines (Nohara et al., 1985).
  • They are also involved in the design and synthesis of benzimidazole derivatives bearing acidic heterocycles, showcasing their role in the development of novel angiotensin II receptor antagonists (Kohara et al., 1996).

Material Science and Catalysis

  • In the field of materials science, benzodiazole-based compounds have been studied for their potential in physiological pH sensing due to their unique fluorescence emission properties, as demonstrated in the study on aggregation-induced emission luminogens (Li et al., 2018).
  • The catalytic properties of benzodiazole derivatives are also of interest, such as in the synthesis of Δ2-oxazines and other cyclic compounds, highlighting their versatility in facilitating various chemical reactions (Vorbrüggen & Krolikiewicz, 1993).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action can vary widely depending on the context in which the compound is used, such as in biological or chemical processes .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

1-cyclopentyl-2-oxo-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(17)8-5-6-11-10(7-8)14-13(18)15(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXZVQETNPJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.